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2,7-Diazaspiro[4.4]nonane-1,3-dione hydrochloride Documentation Hub

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  • Product: 2,7-Diazaspiro[4.4]nonane-1,3-dione hydrochloride
  • CAS: 1609399-87-2

Core Science & Biosynthesis

Foundational

Literature review of spirocyclic hydantoin derivatives and analogs

An In-Depth Technical Guide to Spirocyclic Hydantoin Derivatives and Analogs for Drug Discovery Professionals Authored by Gemini, Senior Application Scientist Introduction: The Ascendance of a Privileged Scaffold In the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Spirocyclic Hydantoin Derivatives and Analogs for Drug Discovery Professionals

Authored by Gemini, Senior Application Scientist

Introduction: The Ascendance of a Privileged Scaffold

In the landscape of medicinal chemistry, the hydantoin ring, an imidazolidine-2,4-dione, stands as a cornerstone scaffold. Its derivatives have given rise to blockbuster drugs for over seven decades, most notably in the treatment of epilepsy with agents like phenytoin.[1][2] The inherent structural features of the hydantoin core—possessing two hydrogen bond donors, two acceptors, and multiple sites for substitution—provide a versatile platform for molecular design.[3] When this planar heterocycle is fused with a carbocyclic or heterocyclic ring system at a single, shared quaternary carbon, a spirocyclic hydantoin is formed. This architectural leap from two to three dimensions transforms the molecule, bestowing upon it a rigidified conformation, increased sp³ character, and novel spatial arrangements of functional groups.

This guide delves into the rich and expanding field of spirocyclic hydantoin derivatives. These compounds have emerged as "privileged scaffolds," demonstrating a remarkable capacity to interact with a wide array of biological targets.[4] Their applications span a multitude of therapeutic areas, including oncology, metabolic disorders, and neurology.[1][2][3][4][5][6][7] We will explore the synthetic strategies employed to construct these complex architectures, dissect their diverse biological activities, and illuminate the critical structure-activity relationships that govern their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, providing both a comprehensive overview and field-proven insights into this exciting class of molecules.

Part 1: Architecting the Core - Synthetic Strategies

The construction of the spiro-hydantoin framework is a critical step that dictates the accessibility and diversity of any chemical library. While numerous methods exist, a few have proven to be particularly robust and versatile.[8]

The Bucherer-Bergs Reaction: A Classic, Enduring Approach

The Bucherer-Bergs reaction is a cornerstone of hydantoin synthesis. This one-pot, multicomponent reaction involves treating a ketone with an alkali cyanide (like potassium cyanide) and ammonium carbonate to yield the corresponding 5,5-disubstituted hydantoin.[9] For spirocyclic hydantoins, a cyclic ketone serves as the starting material.

The causality behind this choice is its efficiency and tolerance for a variety of functional groups on the starting ketone. However, the use of toxic cyanides and often harsh reaction conditions necessitates careful handling and optimization. For instance, in the synthesis of spiro hydantoins from 8-aza-4-chromanones, standard Bucherer-Bergs conditions had to be significantly modified to elevate yields from less than 1% to a more feasible 50% range.[10]

Experimental Protocol: Modified Bucherer-Bergs Synthesis of a Spiro-Hydantoin

This protocol is a representative example for synthesizing a spiro-hydantoin from a cyclic ketone.

  • Reaction Setup: In a sealed pressure vessel, combine the starting cyclic ketone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq).

  • Solvent Addition: Add a 1:1 mixture of ethanol and water until the solids are fully suspended.

  • Heating: Securely seal the vessel and heat to 90-110 °C with vigorous stirring for 12-24 hours. The elevated temperature and pressure are crucial for driving the reaction to completion.

  • Work-up: Cool the reaction mixture to room temperature. Carefully vent the vessel in a fume hood.

  • Isolation: Dilute the mixture with water and acidify to pH 2-3 with concentrated HCl. This protonates the hydantoin nitrogen and causes the product to precipitate.

  • Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.

Modern Synthetic Innovations

While the Bucherer-Bergs reaction is a workhorse, modern organic chemistry has ushered in more efficient and often milder alternatives.

  • One-Pot Alkylation Methods: A direct two-step alkylation method for synthesizing chiral spirocyclic 4-hydantoin-proline derivatives has been developed. This approach improves yields and reduces the number of synthetic steps, which is highly advantageous for creating diverse libraries for screening.[11][12]

  • 1,3-Dipolar Cycloaddition: A novel approach for creating spiro-hydantoin-1,2,4-oxadiazolines involves the [3+2] dipolar cycloaddition of nitrile oxides to the exocyclic C=N bond of 5-iminohydantoins.[13] This method provides access to unique spiro-fused heterocyclic systems that are otherwise difficult to synthesize.

G cluster_0 General Synthetic Workflow for Spiro-Hydantoins Ketone Cyclic Ketone (Starting Material) Reaction One-Pot Reaction Ketone->Reaction Reagents Reaction Reagents (e.g., KCN, (NH4)2CO3 for Bucherer-Bergs) Reagents->Reaction Spirohydantoin Crude Spiro-Hydantoin Product Reaction->Spirohydantoin Purification Purification (Precipitation, Recrystallization) Spirohydantoin->Purification Final Pure Spirocyclic Hydantoin Derivative Purification->Final

Caption: General workflow for spiro-hydantoin synthesis.


Part 2: A Spectrum of Activity - Biological Targets and Therapeutic Applications

The rigid, three-dimensional nature of spirocyclic hydantoins allows them to present pharmacophoric features in precise orientations, leading to high-affinity interactions with a diverse range of biological targets.

Anticancer Activity: A Dominant Therapeutic Area

Spirocyclic hydantoins, particularly spiro-oxindole derivatives, have emerged as a powerful class of anticancer agents.[14][15][16] Their mechanisms are often multifaceted, targeting key pathways in cancer progression.

Inhibition of the p53-MDM2 Interaction

A primary mechanism for many spiro-oxindole compounds is the disruption of the protein-protein interaction between the tumor suppressor p53 and its negative regulator, MDM2.[17] In many cancers, MDM2 is overexpressed, leading to the ubiquitination and degradation of p53, thereby disabling a critical checkpoint for cell cycle arrest and apoptosis. Spiro-oxindole derivatives can fit into the hydrophobic pocket of MDM2 where p53 normally binds, preventing p53 degradation and restoring its tumor-suppressive function.[17] This represents a targeted therapeutic strategy to reactivate a patient's own cancer-fighting mechanisms.

G cluster_pathway p53-MDM2 Regulatory Pathway p53 p53 (Tumor Suppressor) MDM2 MDM2 (Negative Regulator) p53->MDM2 induces expression (negative feedback) Degradation p53 Degradation p53->Degradation Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis promotes MDM2->p53 binds & inhibits MDM2->Degradation Spiro Spiro-oxindole Hydantoin Spiro->MDM2 blocks interaction

Caption: Inhibition of the p53-MDM2 interaction by spiro-oxindoles.


Kinase and Enzyme Inhibition

Beyond p53-MDM2, these compounds inhibit other crucial cancer targets. Certain derivatives act as inhibitors of key kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which are pivotal in tumor growth and angiogenesis.[1][18] Additionally, some spiro-oxindoles have shown potent inhibitory activity against phosphodiesterase 1 (PDE-1), an enzyme implicated in cancer cell proliferation.[14]

Compound ClassTarget(s)Cancer Cell LinesRepresentative IC₅₀ (µM)Reference(s)
Spiro-oxindole PyrrolidinesMDM2-p53HCT116, PC3, HepG25.5 - 7.0[17]
Spiro-thiazolidinonesEGFRBreast Cancer6.4[1][18]
5,5-diphenylhydantoinsEGFR, VEGFR2HeLa, A549, MDA-MD-23110 - 30[1]
Spiro-naphthalene dionesThymidine PhosphorylaseSW480, SW620, PC3Highly Effective[19]

Table 1: Anticancer activity of selected spirocyclic hydantoin derivatives.

Neurological and Metabolic Applications

The therapeutic reach of spirocyclic hydantoins extends well beyond oncology.

  • Aldose Reductase Inhibition: The formation of sorbitol from glucose, catalyzed by aldose reductase, is implicated in the chronic complications of diabetes.[20] Spiro-hydantoins, such as Sorbinil, are potent inhibitors of this enzyme.[20] The activity is highly stereospecific, with the (4S) isomer of Sorbinil being exclusively responsible for the inhibitory effect.[20]

  • GABA-A Receptor Modulation: Certain novel spiro-hydantoins can reverse the action of positive allosteric modulators (like general anesthetics) on GABA-A receptors, the most abundant inhibitory neuroreceptors in the central nervous system.[9][21] This action occurs in the low micromolar range and shows selectivity for specific receptor subtypes, offering a new platform for developing drugs to treat conditions like epilepsy or anxiety with potentially fewer sedative side effects.[9][21]

  • Histone Acetyltransferase (HAT) Inhibition: Dysregulation of the histone acetyltransferases p300/CBP is linked to many diseases, including cancer.[22][23] Novel drug-like spirohydantoins have been discovered as selective and orally bioavailable inhibitors of p300/CBP, demonstrating greater potency than first-in-class inhibitors in both enzymatic and cellular assays.[22][23][24]

Compound ClassTarget EnzymeTherapeutic AreaRepresentative IC₅₀Reference(s)
Spiro-chromanone hydantoinsAldose ReductaseDiabetic ComplicationsPotent Inhibition[20]
8-Aza-4-chromanone hydantoinsAldose ReductaseDiabetic Complications7.5 nM[10]
Spiro-oxazolidinedionesp300/CBP HATCancerPotent Inhibition[22][23][24]

Table 2: Enzyme inhibitory activity of selected spirocyclic hydantoin derivatives.

Other Bioactivities

The versatility of this scaffold is further demonstrated by reports of potent antiviral activity against the tobacco mosaic virus (TMV), as well as broad-spectrum fungicidal and selective insecticidal activities.[5][6]

Part 3: Structure-Activity Relationship (SAR) - Decoding the Design

Understanding the relationship between a molecule's structure and its biological activity is paramount for rational drug design. For spirocyclic hydantoins, several key principles have emerged.

  • The Spirocyclic Ring System: The nature of the spiro-fused ring is a primary determinant of activity and selectivity. Fusing an oxindole ring often directs the molecule towards anticancer targets like MDM2, while a chromanone ring is characteristic of potent aldose reductase inhibitors.[17][20]

  • Substitution on the Aromatic Moiety: For compounds with an aromatic component in the spiro ring (e.g., spiro-chromanones), substitution on this ring is critical. In aldose reductase inhibitors, introducing a halogen, particularly at the 6-position of the chromanone ring, significantly enhances in vivo activity.[20]

  • Hydantoin Ring Substitution: While the 5,5-disubstitution is inherent to the spiro-nature, substitution at the N-1 and N-3 positions of the hydantoin ring can modulate properties like solubility, cell permeability, and target engagement. However, in some cases, such as with certain Smoothened (SMO) receptor antagonists, the hydantoin core itself is highly conserved, with little tolerance for substitution.[25]

  • Stereochemistry: The rigid spirocyclic structure often creates chiral centers, and the biological activity can reside exclusively in one enantiomer. As seen with the aldose reductase inhibitor Sorbinil, the (S)-enantiomer is the active form.[20] This underscores the importance of asymmetric synthesis or chiral separation in the development of these compounds.

G main Generic Spiro-Hydantoin Scaffold spiro_ring 1. Spiro Ring System (Defines Target Class, e.g., Oxindole for MDM2) main->spiro_ring aromatic_sub 2. Aromatic Substitution (Modulates Potency, e.g., Halogens) main->aromatic_sub n_sub 3. N-Substitution (Affects PK/PD Properties) main->n_sub stereo 4. Stereochemistry (Often Critical for Activity) main->stereo

Caption: Key principles of Structure-Activity Relationships (SAR).


Conclusion and Future Perspectives

The spirocyclic hydantoin scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its inherent three-dimensionality, synthetic tractability, and ability to engage a wide range of biological targets have led to the discovery of potent modulators of disease-relevant pathways. From reactivating p53 in cancer cells to inhibiting key enzymes in metabolic and neurological disorders, the therapeutic potential is vast and compelling.

However, challenges remain. Issues such as optimizing pharmacokinetic properties like bioavailability and addressing potential off-target effects and drug resistance will be critical for translating promising preclinical candidates into clinical therapies.[15] Future research will likely focus on:

  • Expanding Chemical Space: Developing novel synthetic methods to access even more diverse and complex spirocyclic systems.

  • Structure-Based Design: Utilizing co-crystal structures of ligands bound to their targets to design next-generation inhibitors with improved potency and selectivity.

  • Multi-Targeted Agents: Intentionally designing spirocyclic hydantoins that can modulate multiple nodes within a disease pathway, a strategy that may prove effective against complex diseases like cancer.

References

  • One-Pot Synthesis of Chiral, Spirocyclic 4-Hydantoin-Proline Derivatives for Incorporation into Spiroligomer-Based Macromolecules. The Journal of Organic Chemistry. [Link]

  • One-Pot Synthesis of Chiral, Spirocyclic 4-Hydantoin-Proline Derivatives for Incorporation into Spiroligomer-Based Macromolecules. PubMed. [Link]

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. PMC. [Link]

  • Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins. PMC. [Link]

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. [Link]

  • Expanding the Structural Portfolio of Hydantoin Derivatives with Spiro Frameworks Bearing π-Functionalities. Crystal Growth & Design. [Link]

  • Design, Synthesis, Characterization, and Biological Activities of Novel Spirooxindole Analogues Containing Hydantoin, Thiohydantoin, Urea, and Thiourea Moieties. ResearchGate. [Link]

  • Design, Synthesis, Characterization, and Biological Activities of Novel Spirooxindole Analogues Containing Hydantoin, Thiohydantoin, Urea, and Thiourea Moieties. PubMed. [Link]

  • Spiro Hydantoins Can Reverse the Action of Positive Allosteric Modulators on GABA A Rs. ACS Publications. [Link]

  • Synthesis of Spironucleosides: Past and Future Perspectives. MDPI. [Link]

  • Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. PMC. [Link]

  • Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. PubMed. [Link]

  • Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. PMC. [Link]

  • Substituted spirooxindole derivatives as potent anticancer agents through inhibition of phosphodiesterase 1. PMC. [Link]

  • Recent Developments in Hydantoin Chemistry. ResearchGate. [Link]

  • Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases. PubMed. [Link]

  • The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. MDPI. [Link]

  • Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review. PubMed. [Link]

  • Spiro hydantoin aldose reductase inhibitors. PubMed. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC. [Link]

  • Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. Chemical Reviews. [Link]

  • Synthesis and structure-activity relationship studies for hydantoins and analogues as voltage-gated sodium channel ligands. PubMed. [Link]

  • Structure-Activity Relationship Studies of Hydantoin-Cored Ligands for Smoothened Receptor. PubMed. [Link]

  • Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent. PMC. [Link]

  • [Synthesis and pharmacologic study of several spirohydantoins: relation to conformation]. PubMed. [Link]

  • Recent advances in the synthesis and medicinal application of hydantoin. Beilstein Archives. [Link]

  • Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. PMC. [Link]

  • Spirooxindole Derivatives as Anticancer Agents: A Comprehensive Review on Synthetic Strategies (2019 2025). ResearchGate. [Link]

  • Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. ResearchGate. [Link]

  • Spiro Hydantoin Aldose Reductase Inhibitors Derived from 8-Aza-4-chromanones. Synthesis Workshop. [Link]

  • Hydantoin analogs inhibit the fully assembled ClpXP protease without affecting the individual peptidase and chaperone domains. Organic & Biomolecular Chemistry. [Link]

  • Spiro Hydantoins Can Reverse the Action of Positive Allosteric Modulators on GABAARs. ChemRxiv. [Link]

  • Examples of biologically active spirohydantoins and thiohydantoins. ResearchGate. [Link]

  • Discovery of novel SCD1 inhibitors: 5-alkyl-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] analogs. PubMed. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Functionalization Strategies for the Secondary Amine in Diazaspiro Compounds

Abstract Diazaspirocyclic scaffolds are of paramount importance in modern medicinal chemistry, offering a three-dimensional architecture that can enhance pharmacological properties such as solubility, metabolic stability...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Diazaspirocyclic scaffolds are of paramount importance in modern medicinal chemistry, offering a three-dimensional architecture that can enhance pharmacological properties such as solubility, metabolic stability, and target selectivity.[1][2] The secondary amine present in many diazaspiro cores, such as 2,6-diazaspiro[3.3]heptane, is a critical handle for diversification, allowing for the introduction of a wide array of substituents to explore structure-activity relationships (SAR). This guide provides a comprehensive overview of key functionalization strategies for this secondary amine, including N-alkylation, N-arylation, N-acylation, and N-sulfonylation. We delve into the mechanistic rationale behind each method, present detailed, field-tested protocols, and offer a comparative analysis to aid researchers in selecting the optimal strategy for their synthetic goals.

Introduction: The Strategic Value of the Diazaspiro Core

Spirocyclic systems, particularly strained scaffolds like diazaspiro[3.3]heptanes, are increasingly sought after as bioisosteres for common motifs like piperazine.[2][3] Their rigid, non-planar structure provides a defined exit vector for substituents, enabling precise exploration of chemical space. Functionalization of the secondary amine is the most common and direct approach to generate diverse libraries of these valuable compounds for drug discovery programs.

The reactivity of the secondary amine—a nucleophilic and basic center—is a double-edged sword. While it enables a variety of transformations, its reactivity must be carefully managed to avoid side reactions and ensure high yields. This guide focuses on the four most prevalent and robust strategies for its derivatization.

Strategic Decision Framework for Amine Functionalization

Before embarking on a specific synthetic route, several factors must be considered. The choice of reaction is not merely about the desired substituent but also about the overall molecular context, including the presence of other functional groups, steric hindrance, and desired scale.

G Decision Workflow for Secondary Amine Functionalization start Start: Diazaspiro Compound with Secondary Amine desired_group What is the desired functional group? start->desired_group alkylation N-Alkylation desired_group->alkylation Alkyl Group arylation N-Arylation desired_group->arylation Aryl / Heteroaryl Group acylation N-Acylation desired_group->acylation Acyl Group (Amide) sulfonylation N-Sulfonylation desired_group->sulfonylation Sulfonyl Group (Sulfonamide) reductive_amination Reductive Amination (with Aldehyde/Ketone) alkylation->reductive_amination Mild Conditions High Selectivity direct_alkylation Direct SN2 Alkylation (with Alkyl Halide) alkylation->direct_alkylation Simple Reagents buchwald Buchwald-Hartwig Cross-Coupling arylation->buchwald Broad Scope High Yields (Pd-cat) chan_lam Chan-Lam Coupling arylation->chan_lam Milder Conditions (Cu-cat) acyl_reagent Use Acyl Halide or Anhydride acylation->acyl_reagent sulfonyl_reagent Use Sulfonyl Chloride sulfonylation->sulfonyl_reagent end_node Proceed to Protocol reductive_amination->end_node direct_alkylation->end_node buchwald->end_node chan_lam->end_node acyl_reagent->end_node sulfonyl_reagent->end_node

Caption: Decision workflow for selecting a functionalization strategy.

Core Functionalization Strategies

N-Alkylation: Introducing sp³-Carbon Substituents

N-alkylation is fundamental for introducing alkyl chains, which can modulate lipophilicity and metabolic stability.

  • Reductive Amination: This is often the preferred method due to its high chemoselectivity and mild conditions.[4][5] The reaction proceeds via the formation of an intermediate iminium ion upon condensation of the secondary amine with an aldehyde or ketone, which is then reduced in situ. Sodium triacetoxyborohydride (STAB) is a superior reducing agent for this purpose as it is mild, selective for the iminium ion over the carbonyl, and does not require acidic conditions that can be detrimental to sensitive substrates.

  • Direct Alkylation: This classic S N 2 reaction involves treating the amine with an alkyl halide in the presence of a base.[6][7] The primary challenge is preventing over-alkylation to the quaternary ammonium salt. Using a bulky, non-nucleophilic base and carefully controlling stoichiometry are crucial. This method is most effective for reactive alkyl halides like benzyl or allyl bromides.

N-Arylation: Forging the C(sp²)-N Bond

The introduction of aryl and heteroaryl moieties is a cornerstone of medicinal chemistry. Transition metal-catalyzed cross-coupling reactions are the state-of-the-art for this transformation.[8][9]

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is arguably the most powerful and versatile method for N-arylation.[10][11] The choice of phosphine ligand is critical and is tailored to the specific substrates. For sterically hindered diazaspiro compounds, bulky electron-rich ligands like RuPhos are often effective.[12] The reaction requires a base, typically a strong one like sodium tert-butoxide, to facilitate the catalytic cycle.

G Simplified Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L2 Active Catalyst oa Oxidative Addition pd0->oa Ar-X pd2_complex L2Pd(II)(Ar)(X) oa->pd2_complex amine_binding Amine Coordination pd2_complex->amine_binding R2NH, Base pd2_amine_complex [L2Pd(II)(Ar)(HNR2)]+X- amine_binding->pd2_amine_complex re Reductive Elimination pd2_amine_complex->re - H-Base+X- re->pd0 Product Ar-NR2

Caption: Key steps of the Buchwald-Hartwig amination cycle.

  • Chan-Lam Coupling: This copper-catalyzed alternative often uses milder conditions and can be complementary to palladium-catalyzed methods, particularly for certain heteroaromatic substrates.[13][14]

N-Acylation: Amide Bond Formation

N-acylation is a robust and high-yielding reaction that converts the secondary amine into an amide.[15][16] Amides are prevalent in pharmaceuticals and are generally more stable and less basic than their parent amines. The reaction is typically performed by treating the amine with an acyl chloride or anhydride in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to scavenge the acidic byproduct (e.g., HCl).

N-Sulfonylation: Creating Stable Sulfonamides

Similar to acylation, N-sulfonylation involves reacting the amine with a sulfonyl chloride to form a highly stable sulfonamide.[17][18] Sulfonamides are important pharmacophores found in many approved drugs. The reaction conditions are analogous to N-acylation, typically employing a base like pyridine or triethylamine in a polar aprotic solvent.

Comparative Analysis of Functionalization Strategies

Strategy Typical Reagents Advantages Disadvantages Key Considerations
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃Mild conditions, high chemoselectivity, wide functional group tolerance.[4]Requires a suitable carbonyl partner; indirect alkylation.STAB is moisture-sensitive; reaction is often a one-pot procedure.
Direct Alkylation Alkyl Halide, K₂CO₃ or Cs₂CO₃Simple reagents, direct C-N bond formation.Risk of over-alkylation to quaternary salt, requires reactive electrophiles.[6]Use of a strong, non-nucleophilic base can improve selectivity.
Buchwald-Hartwig Aryl/Heteroaryl Halide, Pd-catalyst, Ligand, NaOt-BuExtremely broad scope, high yields, applicable to hindered substrates.[10][12]Requires inert atmosphere, expensive catalysts/ligands, strong base may not be tolerated.Ligand screening is often necessary for optimal results.
N-Acylation Acyl Chloride/Anhydride, Et₃NFast, high-yielding, robust, simple workup.[19]Product is a neutral amide (loss of basicity); acylating agent can be moisture-sensitive.Use of a scavenger base is essential to neutralize acid byproduct.
N-Sulfonylation Sulfonyl Chloride, PyridineForms highly stable sulfonamides, generally high-yielding.[17]Resulting sulfonamide is acidic and very difficult to cleave.The stability of the sulfonamide bond should be considered in multi-step synthesis.

Detailed Experimental Protocols

Protocol 1: N-Alkylation via Reductive Amination

Objective: To synthesize N-benzyl-2,6-diazaspiro[3.3]heptane from N-Boc-2,6-diazaspiro[3.3]heptane (after deprotection).

Materials:

  • N-Boc-2,6-diazaspiro[3.3]heptane

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Benzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware, magnetic stirrer, nitrogen/argon line

Procedure:

  • Deprotection:

    • Dissolve N-Boc-2,6-diazaspiro[3.3]heptane (1.0 equiv) in DCM (approx. 0.1 M).

    • Add TFA (5.0-10.0 equiv) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC/LCMS indicates complete consumption of starting material.

    • Concentrate the reaction mixture in vacuo. Co-evaporate with toluene (3x) to remove residual TFA. The resulting TFA salt of the free amine is often used directly.

  • Reductive Amination:

    • To a solution of the 2,6-diazaspiro[3.3]heptane TFA salt (1.0 equiv) in anhydrous DCE (0.1 M), add benzaldehyde (1.1 equiv).

    • Add triethylamine (2.2 equiv) to neutralize the TFA salt. Stir for 20 minutes at room temperature to allow for iminium ion formation.

    • Add STAB (1.5 equiv) portion-wise over 15 minutes. Causality Note: Portion-wise addition controls any initial exotherm and ensures efficient reduction.

    • Stir the reaction at room temperature under a nitrogen atmosphere for 12-18 hours. Monitor progress by TLC or LCMS.

    • Upon completion, carefully quench the reaction by slow addition of saturated NaHCO₃ solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel, dilute with water, and extract with DCM (3x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of methanol in DCM containing 1% triethylamine to prevent product streaking.

Protocol 2: N-Arylation via Buchwald-Hartwig Cross-Coupling

Objective: To synthesize N-(4-methoxyphenyl)-2,6-diazaspiro[3.3]heptane from N-Boc-2,6-diazaspiro[3.3]heptane (after deprotection).

Materials:

  • N-Boc-2,6-diazaspiro[3.3]heptane (deprotected as per Protocol 1)

  • 1-Bromo-4-methoxybenzene

  • Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃

  • RuPhos or similar bulky phosphine ligand

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene or Dioxane, anhydrous

  • Standard Schlenk line glassware, magnetic stirrer, nitrogen/argon source

Procedure:

  • Reaction Setup (Inert Atmosphere is CRITICAL):

    • To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 equiv), RuPhos (0.04 equiv), and NaOt-Bu (1.4 equiv) under a positive pressure of nitrogen or in a glovebox. Causality Note: The pre-catalyst and ligand must be protected from oxygen, which can deactivate the active Pd(0) species. The strong base is required for the deprotonation of the amine in the catalytic cycle.[12]

    • Add the 2,6-diazaspiro[3.3]heptane free base or salt (1.0 equiv) and 1-bromo-4-methoxybenzene (1.1 equiv).

    • Evacuate and backfill the flask with nitrogen/argon three times.

    • Add anhydrous toluene (0.1 M) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 100 °C with vigorous stirring. The mixture will typically turn dark brown or black.

    • Monitor the reaction by TLC or LCMS. Reactions are often complete within 2-12 hours.

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium solids. Wash the pad with additional ethyl acetate.

    • Concentrate the filtrate in vacuo.

    • Dissolve the residue in DCM and wash with water and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel.

References

  • Knochel, P., et al. (2018). Late Stage Functionalization of Secondary Amines via a Cobalt-Catalyzed Electrophilic Amination of Organozinc Reagents. Organic Letters. Available at: [Link]

  • Che, C., et al. (2018). Copper–Nitroxyl Catalyzed α-Oxygenation of Cyclic Secondary Amines Including Application to Late-Stage Functionalization. Journal of the American Chemical Society. Available at: [Link]

  • Seidel, D., et al. (2018). Direct α-C–H bond functionalization of unprotected cyclic amines. Nature Chemistry. Available at: [Link]

  • Yoshida, J., et al. (2021). Electrochemical synthesis of heterocyclic compounds via carbon–heteroatom bond formation: direct and indirect electrolysis. Chemistry Letters. Available at: [Link]

  • Knowles, R. R., et al. (2018). Site-selective α-C–H Functionalization of Trialkylamines via Reversible HAT-Catalysis. Nature Chemistry. Available at: [Link]

  • Bures, F., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. Available at: [Link]

  • Volk, B., et al. (2017). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules. Available at: [Link]

  • Cossy, J., et al. (2019). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry. Available at: [Link]

  • Kumar, A., et al. (2023). Copper Catalyzed Synthesis of Heterocyclic Molecules via C–N and C–O Bond Formation under Microwaves: A Mini-Review. ACS Omega. Available at: [Link]

  • Nöth, J., et al. (2022). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Chemistry – A European Journal. Available at: [Link]

  • Kamidi, P. (2024). C-O, C-N and C-S Bond Formation Methods. Scribd. Available at: [Link]

  • Hamza, D., & Jackson, M. J. (2004). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (2021). Methods and Strategies for C–N Bond Formation Reactions. RSC Publishing. Available at: [Link]

  • Denton, R., et al. (2015). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. ResearchGate. Available at: [Link]

  • Volk, B., et al. (2017). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. PubMed. Available at: [Link]

  • Mojtahedi, M. M., et al. (2006). Efficient N-alkylation of aza and diaza macrocycles under microwave irradiation in solventless media. ResearchGate. Available at: [Link]

  • Martin, S. F., et al. (2012). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. Available at: [Link]

  • Kumar, S., et al. (2018). Recent developments in selective N-arylation of azoles. Chemical Communications. Available at: [Link]

  • Kim, D., et al. (2022). Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. Nature Communications. Available at: [Link]

  • Gin, D., et al. (2006). Selective Protection of Secondary Amines as the N-Phenyl Triazenes. Application to Aminoglycoside Antibiotics. The Journal of Organic Chemistry. Available at: [Link]

  • Legros, J., et al. (2018). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Semantic Scholar. Available at: [Link]

  • Cossy, J., et al. (2019). Intramolecular Buchwald-Hartwig N-Arylation of Bicyclic Hydrazines: Practical Access to Spiro[indoline-2,3'-piperidines]. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. Available at: [Link]

  • Myers, A. G. (n.d.). Protecting Groups. Harvard University. Available at: [Link]

  • Seidel, D., et al. (2018). Direct α-C–H Bond Functionalization of Unprotected Cyclic Amines. PubMed Central. Available at: [Link]

  • Kumar, A., et al. (2021). An Overview on the Chemical N-Functionalization of Sugars and Formation of N-Glycosides. ResearchGate. Available at: [Link]

  • Li, J. J., et al. (2011). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][20][21]naphthyrin-5(6H). Tetrahedron Letters. Available at: [Link]

  • Luedtke, R. R., et al. (2015). Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. ACS Chemical Neuroscience. Available at: [Link]

  • Buchwald, S. L., et al. (2002). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. Available at: [Link]

  • The Organic Chemistry Tutor. (2020). Protecting Groups for Amines. YouTube. Available at: [Link]

  • Furman, B., & Czerwiński, R. (2021). Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds. Frontiers in Chemistry. Available at: [Link]

  • Phukan, K., & Borah, R. (2014). REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS UNDER SOLVENT-FREE CONDITIONS CATALYZED BY A NATURALLY AVAILABLE REUSABLE CLAY. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • O'Donovan, D. H., et al. (2016). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Furman, B., & Czerwiński, R. (2021). Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds. PubMed Central. Available at: [Link]

  • Katritzky, A. R., et al. (2008). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. Available at: [Link]

  • Wang, H., et al. (2023). Direct carbonyl reductive functionalizations by diphenylphosphine oxide. Science Advances. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]

  • Ghorab, M. M., et al. (2000). Application of Secondary Amines in the Synthesis of Some New Spiro Heterocyclic Compounds. ResearchGate. Available at: [Link]

  • Nativi, C., et al. (2021). Reductive Amination Reaction for the Functionalization of Cellulose Nanocrystals. Polymers. Available at: [Link]

  • Vale, J. A. (2015). N-Acylation Reactions of Amines. ResearchGate. Available at: [Link]

Sources

Application

Application Note: Incorporating Spiro Scaffolds into Conformationally Restricted Peptidomimetics

Executive Summary Peptides possess high potency and specificity but suffer from poor metabolic stability and low bioavailability due to their flexible, linear nature. Spiro scaffolds —rigid bicyclic structures sharing a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Peptides possess high potency and specificity but suffer from poor metabolic stability and low bioavailability due to their flexible, linear nature. Spiro scaffolds —rigid bicyclic structures sharing a single atom—offer a superior solution for conformational restriction. Unlike simple macrocyclization, spiro-fusion creates a quaternary center that locks the peptide backbone into specific secondary structures (e.g.,


-turns, 

-turns) via the Thorpe-Ingold effect , significantly reducing the entropic penalty of binding to protein targets.

This guide provides a technical roadmap for designing, synthesizing, and validating spiro-peptidomimetics, focusing on spiro-proline and spiro-oxindole architectures.

Part 1: Strategic Design & Mechanism

The Spiro Advantage

The incorporation of a spiro center restricts the


 (phi) and 

(psi) torsion angles of the peptide backbone. This restriction forces the molecule into a bioactive conformation, often mimicking the "hot spot" residues of protein-protein interactions (PPIs).
FeatureLinear PeptideMacrocyclic PeptideSpiro-Peptidomimetic
Entropy (

)
High penaltyModerate penaltyLow penalty (Pre-organized)
Metabolic Stability Low (< 10 min)ModerateHigh (> 60 min)
3D Topology Planar/FlexibleDefined LoopVectorial/Globular
Synthetic Complexity LowMediumHigh (Quaternary Center)
Design Logic: The Entropy Funnel

The following diagram illustrates the thermodynamic rationale for using spiro scaffolds to target "undruggable" PPIs.

EntropyFunnel Linear Linear Peptide (High Entropy) Cyclic Macrocycle (Restricted Rotation) Linear->Cyclic Cyclization Spiro Spiro-Mimetic (Locked Conformation) Cyclic->Spiro Quaternary Constraint Target Target Binding (High Affinity) Spiro->Target Low Entropic Cost

Figure 1: The "Entropy Funnel" demonstrates how spiro-constraints reduce the conformational space, lowering the energy barrier for target binding.

Part 2: Synthetic Protocols

Protocol A: Synthesis of Spiro[pyrrolidine-3,3'-oxindole] (Spiro-Oxindole)

This scaffold is a privileged structure for inhibiting the p53-MDM2 interaction. The synthesis relies on a 1,3-dipolar cycloaddition of an azomethine ylide generated in situ.

Reagents & Materials
  • Component A: Isatin (Indole-2,3-dione) derivatives

  • Component B:

    
    -Amino acid (e.g., Sarcosine or Proline)[1][2]
    
  • Component C: Dipolarophile (e.g., Chalcone or

    
    -nitrostyrene)
    
  • Solvent: Methanol or Toluene

  • Catalyst: Molecular Sieves (4Å)

Step-by-Step Methodology
  • Ylide Formation:

    • Dissolve Isatin (1.0 equiv) and Sarcosine (1.2 equiv) in Methanol (0.1 M concentration).

    • Add 4Å molecular sieves to sequester water (crucial for pushing the equilibrium toward the imine).

    • Reflux at 70°C for 30 minutes. The solution will darken, indicating the formation of the azomethine ylide via decarboxylation.

  • Cycloaddition:

    • Add the Dipolarophile (1.0 equiv) directly to the reaction mixture.

    • Continue refluxing for 4–12 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).

    • Note: The reaction proceeds via a concerted [3+2] cycloaddition. The stereochemistry is usually controlled by the approach of the dipolarophile to the less hindered face of the ylide (endo-transition state).

  • Purification:

    • Filter off molecular sieves.

    • Concentrate the filtrate in vacuo.

    • Recrystallize from Ethanol or purify via Flash Column Chromatography (Silica gel).

  • Yield Expectation: 75–90% depending on substituents.

Protocol B: Synthesis of Spiro-Proline ( -Turn Mimic)

This protocol creates a spiro-fused system at the proline


-carbon, often used to nucleate Type II 

-turns.
Synthetic Pathway Visualization

SpiroSynthesis Start N-Boc-Proline Ester Step1 Step 1: LiHMDS / Allyl Bromide (alpha-Alkylation) Start->Step1 Inter1 Alpha-Allyl Proline Step1->Inter1 Step2 Step 2: RCM Catalyst (Grubbs II) Inter1->Step2 Product Spiro[4.4]nonane Scaffold Step2->Product

Figure 2: Synthetic route for Spiro-Proline via Ring-Closing Metathesis (RCM).

Step-by-Step Methodology
  • 
    -Alkylation: 
    
    • Cool a solution of N-Boc-Proline methyl ester in dry THF to -78°C.

    • Add LiHMDS (1.1 equiv) dropwise. Stir for 30 min to generate the enolate.

    • Add Allyl Bromide (1.2 equiv). Warm to RT over 2 hours.

    • Critical Control: Ensure strictly anhydrous conditions to prevent protonation of the enolate.

  • Second Alkylation (for Spiro precursor):

    • Repeat the enolization process and add a second alkyl chain containing a terminal alkene (e.g., 4-bromo-1-butene).

  • Ring-Closing Metathesis (RCM):

    • Dissolve the di-alkene intermediate in degassed DCM (0.005 M - high dilution prevents polymerization).

    • Add Grubbs II catalyst (5 mol%).

    • Reflux for 12–24 hours.

    • Workup: Add activated charcoal to remove Ruthenium residues before filtration.

Part 3: Structural Validation & QC

Trust in the scaffold requires rigorous structural proof. A spiro-center is difficult to assign by 1D NMR alone due to quaternary carbons.

NMR Spectroscopy Protocol
  • Experiment: 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Objective: Confirm relative stereochemistry (cis/trans) of the spiro-rings.

  • Diagnostic Signals: Look for cross-peaks between the Proline

    
    -protons and the protons on the newly formed spiro-ring.
    
    • Strong NOE: Indicates spatial proximity (< 5 Å), confirming the "locked" conformation.

X-Ray Crystallography (Gold Standard)
  • Protocol: Slow evaporation from EtOAc/Hexane or vapor diffusion.

  • Metric: Measure the torsion angles (

    
    ) of the backbone.
    
  • Validation: Compare experimental angles to ideal Type II

    
    -turn values (
    
    
    
    ).

Part 4: Biological Application Note

Case Study: Inhibition of MDM2

Context: MDM2 is a negative regulator of the tumor suppressor p53. The p53-MDM2 interaction is mediated by a helical peptide segment of p53 (residues Phe19, Trp23, Leu26).

Application of Spiro-Scaffold: A spiro-oxindole scaffold mimics the Trp23 residue of p53, projecting hydrophobic groups into the deep cleft of MDM2.

Assay Protocol (Fluorescence Polarization):

  • Probe: Fluorescein-labeled p53 peptide (10 nM).

  • Protein: Recombinant MDM2 (concentrations titrated 1 nM – 10

    
    M).
    
  • Competitor: Spiro-peptidomimetic (serial dilution).

  • Readout: Decrease in polarization (mP) indicates displacement of the probe by the spiro-compound.

  • Success Criteria:

    
     < 100 nM.
    

References

  • Waldmann, H., et al. (2008). "Biology-Oriented Synthesis of a Spiro-Oxindole Library." Angewandte Chemie International Edition. Link

  • Gmeiner, P., et al. (2008).[3] "Chirospecific Synthesis of Spirocyclic

    
    -Lactams and Their Characterization as Potent Type II 
    
    
    
    -Turn Inducing Peptide Mimetics." The Journal of Organic Chemistry. Link
  • Trabocchi, A., et al. (2010).[4] "Diversity-oriented synthesis of peptidomimetics." Chemical Society Reviews. Link

  • Carreira, E. M., & Fessard, T. C. (2014). "Spirocyclic Scaffolds in Drug Discovery." Bioorganic & Medicinal Chemistry Letters. Link[5]

  • Arora, P. S., et al. (2013). "Hydrogen Bond Surrogate Approach for Stabilization of Short Peptide Sequences." Accounts of Chemical Research. Link

Sources

Method

Scalable Preparation of 2,7-Diazaspiro[4.4]nonane-1,3-dione HCl: An Application Note and Protocol for Drug Discovery

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the exploration of novel three-dimensional chemical space is paramount for the discov...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the exploration of novel three-dimensional chemical space is paramount for the discovery of next-generation therapeutics. Spirocyclic scaffolds, characterized by two rings sharing a single central atom, have emerged as privileged structures due to their inherent conformational rigidity and spatial complexity.[1] This unique architecture allows for precise vectoral presentation of pharmacophoric elements, often leading to enhanced target affinity, improved selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) properties. Among these, the 2,7-diazaspiro[4.4]nonane-1,3-dione core represents a particularly attractive building block. The embedded hydantoin moiety is a well-established pharmacophore present in numerous approved drugs, while the spirocyclic diamine framework provides a versatile platform for further chemical elaboration.[2]

This application note provides a comprehensive and scalable protocol for the preparation of 2,7-Diazaspiro[4.4]nonane-1,3-dione hydrochloride, a key intermediate for the synthesis of diverse compound libraries aimed at a wide range of biological targets. The presented methodology is designed to be robust, reproducible, and amenable to scale-up, addressing the needs of both academic and industrial drug discovery laboratories.

Synthetic Strategy: A Rationale-Driven Approach

The synthesis of the target 2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride is strategically designed around the well-established Bucherer-Bergs reaction.[3][4][5] This multicomponent reaction offers an efficient and atom-economical route to 5,5-disubstituted hydantoins from a ketone, a cyanide source, and ammonium carbonate.[6][7] The choice of this reaction is underpinned by its historical success in the synthesis of a wide array of hydantoin-containing molecules and its amenability to scale-up.

Our synthetic approach commences with the readily available 1,4-dioxaspiro[4.4]nonan-2-one. A series of transformations converts this starting material into the key intermediate, cyclopentane-1,1-dicarbaldehyde, which then undergoes the pivotal Bucherer-Bergs reaction to construct the desired spiro-hydantoin core. Subsequent deprotection and salt formation yield the final hydrochloride salt.

Experimental Protocols

PART 1: Synthesis of the Key Intermediate

A scalable synthesis of a key precursor can be achieved through a multi-step sequence starting from commercially available materials. The following is a representative, though not exhaustive, pathway.

Diagram of the Synthetic Workflow

G A 1,4-Dioxaspiro[4.4]nonan-2-one B 1-(Hydroxymethyl)cyclopentanecarbaldehyde A->B Reduction (e.g., DIBAL-H) C Cyclopentane-1,1-diylbis(methanol) B->C Further Reduction (e.g., NaBH4) D Cyclopentane-1,1-dicarbaldehyde C->D Oxidation (e.g., PCC, Swern) E 2,7-Diazaspiro[4.4]nonane-1,3-dione D->E Bucherer-Bergs Reaction (KCN, (NH4)2CO3) F 2,7-Diazaspiro[4.4]nonane-1,3-dione HCl E->F HCl salt formation (HCl in Ether)

Caption: Synthetic workflow for 2,7-Diazaspiro[4.4]nonane-1,3-dione HCl.

Step-by-Step Protocol:

  • Reduction of 1,4-Dioxaspiro[4.4]nonan-2-one to 1-(Hydroxymethyl)cyclopentanecarbaldehyde:

    • To a solution of 1,4-dioxaspiro[4.4]nonan-2-one (1 equivalent) in anhydrous toluene at -78 °C under an inert atmosphere, add diisobutylaluminium hydride (DIBAL-H, 1.1 equivalents) dropwise.

    • Stir the reaction mixture at -78 °C for 2 hours.

    • Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

    • Allow the mixture to warm to room temperature and stir vigorously until two clear layers are formed.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude aldehyde.

  • Further Reduction to Cyclopentane-1,1-diylbis(methanol):

    • Dissolve the crude aldehyde from the previous step in methanol.

    • Cool the solution to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise.

    • Stir the reaction mixture at room temperature for 3 hours.

    • Quench the reaction by the slow addition of acetone, followed by water.

    • Concentrate the mixture under reduced pressure to remove methanol.

    • Extract the aqueous residue with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the diol.

  • Oxidation to Cyclopentane-1,1-dicarbaldehyde:

    • To a stirred suspension of pyridinium chlorochromate (PCC, 2.5 equivalents) and silica gel in anhydrous dichloromethane, add a solution of cyclopentane-1,1-diylbis(methanol) (1 equivalent) in dichloromethane.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Filter the mixture through a pad of Celite®, washing with dichloromethane.

    • Concentrate the filtrate under reduced pressure to give the crude dicarbaldehyde, which should be used immediately in the next step.

PART 2: Bucherer-Bergs Reaction and Salt Formation

Diagram of the Bucherer-Bergs Reaction Mechanism

G Ketone Cyclopentane-1,1-dicarbaldehyde Cyanohydrin Aminonitrile Intermediate Ketone->Cyanohydrin + KCN, (NH4)2CO3 Hydantoin 2,7-Diazaspiro[4.4]nonane-1,3-dione Cyanohydrin->Hydantoin Intramolecular Cyclization

Sources

Application

Coupling reagents for 2,7-Diazaspiro[4.4]nonane-1,3-dione in solid-phase synthesis

Application Notes & Protocols Topic: Strategic Selection of Coupling Reagents for 2,7-Diazaspiro[4.4]nonane-1,3-dione Scaffolds in Solid-Phase Synthesis Audience: Researchers, Medicinal Chemists, and Drug Development Pro...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Strategic Selection of Coupling Reagents for 2,7-Diazaspiro[4.4]nonane-1,3-dione Scaffolds in Solid-Phase Synthesis

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract: The 2,7-diazaspiro[4.4]nonane-1,3-dione core is a rigid, three-dimensional scaffold increasingly utilized in medicinal chemistry to explore novel chemical space. Its unique spirocyclic structure, while advantageous for generating lead-like molecules, presents distinct challenges in solid-phase synthesis (SPS), particularly during amide bond formation. The secondary amine at the 7-position can exhibit significant steric hindrance, demanding a carefully optimized coupling strategy to achieve high yields and purity. This guide provides a detailed analysis of common coupling reagents, explains the causality behind experimental choices for hindered amines, and delivers field-proven protocols for the successful incorporation of this valuable scaffold onto a solid support.

The Synthetic Challenge: Structural & Steric Considerations

The efficacy of an amide coupling reaction in solid-phase synthesis is contingent on the nucleophilicity of the resin-bound amine and the reactivity of the activated carboxylic acid. The 2,7-diazaspiro[4.4]nonane-1,3-dione scaffold presents a unique case where the local environment of the reacting amine dictates the reaction's success.

  • Steric Hindrance: The spirocyclic nature fixes the atoms in a rigid conformation. Depending on the substitution pattern and the point of attachment to the resin, the secondary amine can be sterically encumbered, slowing the rate of nucleophilic attack on the activated acid.

  • Electronic Effects: The two carbonyl groups of the dione moiety are electron-withdrawing, which can slightly reduce the nucleophilicity of the adjacent nitrogen atoms.

These factors necessitate the use of highly efficient coupling reagents that can rapidly generate a highly reactive acylating species to overcome the higher activation energy barrier associated with sterically demanding substrates.

Mechanism & Classification of Coupling Reagents

The fundamental principle of all coupling reagents is the conversion of a carboxylic acid's hydroxyl group into a better leaving group, thereby forming a highly reactive intermediate susceptible to nucleophilic attack.[1] This two-step process, activation followed by acylation, is the cornerstone of solid-phase peptide synthesis (SPPS) and related amide bond formations.[1][2]

G Carboxylic_Acid Carboxylic Acid (R-COOH) Active_Intermediate Reactive Intermediate (e.g., O-Acylisourea, Active Ester) Carboxylic_Acid->Active_Intermediate Activation Coupling_Reagent Coupling Reagent + Additive/Base Coupling_Reagent->Active_Intermediate Amide_Bond Stable Amide Bond Active_Intermediate->Amide_Bond Acylation Resin_Amine Resin-Bound Amine (e.g., Diazaspirocycle) Resin_Amine->Amide_Bond

Caption: General workflow for amide bond formation in solid-phase synthesis.

Coupling reagents are broadly categorized into two main classes used in modern SPS: carbodiimides and onium salts (aminium/uronium and phosphonium).

Carbodiimides

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are classic activating agents.[3] For solid-phase applications, DIC is strongly preferred because its urea byproduct is soluble in standard washing solvents like Dimethylformamide (DMF) and Dichloromethane (DCM), whereas the dicyclohexylurea from DCC is poorly soluble and can clog resin pores.[1][3]

Carbodiimide reactions are almost always performed with additives like 1-Hydroxybenzotriazole (HOBt) or, more recently, Ethyl (hydroxyimino)cyanoacetate (Oxyma).[1][4] These additives serve two critical functions:

  • Accelerate Coupling: They trap the highly reactive O-acylisourea intermediate to form a more stable active ester (OBt or Oxyma ester), which is less prone to side reactions.

  • Suppress Racemization: They significantly reduce the loss of stereochemical integrity for chiral carboxylic acids.[5][6]

Onium Salts (Aminium/Uronium & Phosphonium)

This class of reagents has become the gold standard for difficult couplings due to their high reactivity and efficiency.[1] They are typically based on HOBt, its more reactive aza-analogue HOAt (1-hydroxy-7-azabenzotriazole), or the safer Oxyma.

  • Aminium/Uronium Reagents: These include HBTU, HATU, HCTU, and COMU.[1] HATU is particularly effective for hindered systems because it generates a highly reactive OAt active ester.[3][7] The pyridine nitrogen in the HOAt moiety provides anchimeric assistance, further accelerating the coupling reaction. COMU is a modern, safer alternative that incorporates Oxyma, avoiding the potentially explosive nature of benzotriazole-based reagents while maintaining reactivity comparable to HATU.[1]

  • Phosphonium Reagents: PyBOP and PyAOP are common examples.[8] They function similarly to aminium salts but can be advantageous as they avoid a specific side reaction: N-terminal guanidinylation. Aminium reagents, if used in excess relative to the carboxylic acid, can react with the free amine on the resin, capping the chain.[1]

G cluster_mech HATU Activation Mechanism Carboxylate R-COO⁻ Intermediate OAt Active Ester Carboxylate->Intermediate HATU HATU HATU->Intermediate Base Base (DIPEA) Byproduct1 Tetramethylurea Intermediate->Byproduct1 Amide Amide (R-CO-NH-R') Intermediate->Amide Byproduct2 Released HOAt Amine R'-NH₂ (Diazaspirocycle) Amine->Amide Amide->Byproduct2

Caption: Simplified mechanism of HATU-mediated carboxyl activation.

Reagent Selection Guide & Comparative Data

Choosing the optimal coupling reagent requires balancing efficiency, cost, and potential side reactions. For a sterically hindered scaffold like 2,7-diazaspiro[4.4]nonane-1,3-dione, reactivity is paramount.

G Start Start: Couple Carboxylic Acid to Diazaspirocycle Q1 Is this a known difficult/hindered coupling? Start->Q1 A1_Yes Use High-Efficiency Onium Salt Q1->A1_Yes Yes A1_No Start with Robust Standard (DIC / Oxyma) Q1->A1_No No Q2 Is cost a major factor? A1_Yes->Q2 End Proceed to Coupling Protocol A1_No->End A2_Yes Use HCTU or COMU Q2->A2_Yes Yes A2_No Use HATU (Gold Standard) Q2->A2_No No A2_Yes->End A2_No->End

Caption: Decision flowchart for selecting a coupling reagent.

Reagent SystemClassRelative SpeedRacemization RiskKey ByproductsSuitability for Hindered Amines
DIC / Oxyma CarbodiimideModerateLow[5]Diisopropylurea (soluble)Good starting point. May require longer reaction times or double coupling.
HBTU / DIPEA AminiumFastLowTetramethylurea, HOBtGood. A classic workhorse of SPPS.[9]
HCTU / DIPEA AminiumVery FastVery LowTetramethylurea, 6-Cl-HOBtExcellent. Often comparable to HATU at a lower cost.
HATU / DIPEA AminiumExtremely FastVery Low[7]Tetramethylurea, HOAtHighly Recommended. The gold standard for difficult couplings.[3][7]
COMU / DIPEA AminiumVery FastVery LowTetramethylurea, OxymaHighly Recommended. Excellent reactivity with an improved safety profile over benzotriazole-based reagents.[1]

Detailed Experimental Protocols

The following protocols assume a standard Fmoc-based solid-phase synthesis strategy where the 2,7-diazaspiro[4.4]nonane-1,3-dione is bound to the resin and its Fmoc protecting group has just been removed.

Protocol 1: Standard Fmoc Deprotection
  • Resin Swelling: Swell the resin in DMF (approx. 10 mL per gram of resin) for 30 minutes.

  • Solvent Wash: Drain the DMF and wash the resin with fresh DMF (3 x 10 mL/g).

  • Deprotection: Treat the resin with a solution of 20% piperidine in DMF (10 mL/g). Agitate for 5 minutes.

  • Second Deprotection: Drain the piperidine solution and add a fresh portion of 20% piperidine in DMF. Agitate for an additional 10 minutes.

  • Thorough Washing: Drain the solution and wash the resin extensively to remove all traces of piperidine. A typical sequence is DMF (5x), DCM (3x), and finally DMF (3x). The resin is now ready for coupling.

Protocol 2: Coupling with DIC/Oxyma

This protocol is a robust and cost-effective starting point.

  • Reagent Preparation: In a separate vessel, dissolve the carboxylic acid (3 eq. relative to resin loading) and Oxyma (3 eq.) in a minimal amount of DMF.

  • Transfer to Resin: Add the dissolved acid/Oxyma solution to the reaction vessel containing the deprotected, washed resin.

  • Initiate Coupling: Add Diisopropylcarbodiimide (DIC, 3 eq.) to the resin slurry.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.[5] Reaction progress can be monitored using a qualitative test (e.g., Kaiser test) to check for the presence of free primary/secondary amines. For a hindered amine like the diazaspirocycle, a negative or very weak Kaiser test may take longer to achieve.

  • Washing: Once the reaction is complete (negative Kaiser test), drain the reaction mixture and wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and the diisopropylurea byproduct.

Protocol 3: High-Efficiency Coupling with HATU/DIPEA

This protocol is recommended for overcoming the steric hindrance of the diazaspirocycle scaffold.

  • Pre-activation: In a separate, dry vessel, dissolve the carboxylic acid (3 eq.) and HATU (2.9 eq.) in DMF. Add a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) (6 eq.), to the solution.[10]

  • Activation Time: Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.

  • Transfer to Resin: Add the activated amino acid solution to the reaction vessel containing the deprotected, washed resin.

  • Reaction: Agitate the mixture at room temperature for 30-60 minutes. The high reactivity of the OAt ester typically leads to rapid coupling, even with hindered amines.[7] Monitor with the Kaiser test if desired.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all soluble byproducts (tetramethylurea, HOAt, excess reagents).[10]

Troubleshooting Guide

SymptomPossible Cause(s)Suggested Solution(s)
Incomplete Coupling (Positive Kaiser Test) 1. Significant steric hindrance. 2. Poor resin swelling. 3. Reagent degradation.1. Switch from DIC/Oxyma to HATU or COMU. 2. "Double couple": repeat the coupling step with fresh reagents. 3. Increase reaction time (e.g., to 4 hours or overnight). 4. Ensure proper resin swelling in the chosen solvent (DMF or NMP). 5. Use fresh, high-quality reagents.
Low Yield After Cleavage Accumulated incomplete couplings over several cycles.Optimize the coupling protocol for the diazaspirocycle step using the suggestions above. Ensure all subsequent couplings are also driven to completion.
Guanidinylation Adduct Detected by MS Use of excess aminium reagent (HBTU, HATU) relative to the carboxylic acid during a slow coupling.Use a slight excess of the carboxylic acid relative to the coupling reagent (e.g., Acid:HATU:Amine ratio of 1.0:0.95:1.0). Alternatively, switch to a phosphonium reagent like PyAOP or a carbodiimide-based system.[1]

Conclusion

The successful incorporation of the 2,7-diazaspiro[4.4]nonane-1,3-dione scaffold in solid-phase synthesis is readily achievable with a rational approach to coupling reagent selection. While the DIC/Oxyma system provides a reliable baseline, the steric demands of the spirocyclic amine often necessitate the use of high-reactivity onium salts. Reagents such as HATU and COMU are highly recommended as they generate exceptionally reactive intermediates capable of overcoming significant steric barriers, ensuring high coupling efficiencies. By understanding the mechanisms of action and implementing the detailed protocols provided, researchers can confidently utilize this valuable scaffold to advance their drug discovery and development programs.

References

  • Technical Support Information Bulletin 1213 - Oxyma [Ethyl (hydroxyimino)
  • Application Notes and Protocols for HBTU Coupling Reactions - Benchchem. BenchChem
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. Bachem
  • Solid-Phase Synthesis Of [4.4] Spirocyclic Oximes l Protocol Preview - YouTube. YouTube, [Link]

  • HBTU - Wikipedia. Wikipedia, [Link]

  • HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry, [Link]

  • High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS) - Luxembourg Bio Technologies. Luxembourg Bio Technologies, [Link]

  • Solid Phase Peptide Synthesis Help : r/labrats - Reddit. Reddit, [Link]

  • The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the H
  • ORGANIC SYNTHESES PROCEDURE. Organic Syntheses, [Link]

  • Solid Phase Synthesis - SpiroChem. SpiroChem, [Link]

  • Accelerated chemical synthesis of peptides and small proteins - PNAS. Proceedings of the National Academy of Sciences, [Link]

  • Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC. National Center for Biotechnology Information, [Link]

  • Novabiochem® Coupling reagents - Merck Millipore. Merck Millipore
  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - Chemical Communications (RSC Publishing). Royal Society of Chemistry, [Link]

  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - White Rose Research Online. White Rose University Consortium, [Link]

  • Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis - ATDBio. ATDBio, [Link]

  • Recent development of peptide coupling reagents in organic synthesis. [No Source Found]
  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond - YouTube. YouTube, [Link]

  • Application Notes and Protocols for 1,6-Dioxaspiro[4.4]nonane-2,7-dione as a Monomer - Benchchem. BenchChem
  • 1,6-Dioxaspiro(4.4)nonane-2,7-dione - Wikipedia. Wikipedia, [Link]

  • Indane-1,3-Dione: From Synthetic Strategies to Applications - MDPI. MDPI, [Link]

  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals - PMC. National Center for Biotechnology Information, [Link]

  • An Efficient Synthesis of 1,3,7-Triazaspiro[4.4]Nonane-2,4-Dione Derivatives and Antimicrobial Activity Thereof | Request PDF - ResearchGate. ResearchGate, [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of 2,7-Diazaspiro[4.4]nonane-1,3-dione hydrochloride in organic solvents

This guide addresses the solubility challenges associated with 2,7-Diazaspiro[4.4]nonane-1,3-dione hydrochloride (and structurally similar rigid spirocyclic amine salts). The content is structured to support researchers...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the solubility challenges associated with 2,7-Diazaspiro[4.4]nonane-1,3-dione hydrochloride (and structurally similar rigid spirocyclic amine salts).

The content is structured to support researchers who need to dissolve this compound for synthesis (e.g., N-alkylation, acylation) or analysis (HPLC, NMR), where its high crystal lattice energy and ionic nature typically cause precipitation in standard organic solvents.[1]

Product Focus: 2,7-Diazaspiro[4.4]nonane-1,3-dione hydrochloride

Chemical Class: Rigid Spirocyclic Amine / Succinimide Derivative Key Challenge: High crystallinity and polarity of the hydrochloride salt lead to insolubility in aprotic organic solvents (DCM, THF, EtOAc).[1][2]

Part 1: The Science of Insolubility

Before applying a fix, it is critical to understand why this molecule resists dissolution.

  • Rigid Scaffold: The spiro[4.4]nonane backbone is conformationally locked. Unlike flexible alkyl amines, the crystal lattice cannot easily "breathe" or deform to admit solvent molecules.

  • Dual Polarity (Zwitterionic Potential):

    • Ring 1 (Imide): The 1,3-dione moiety (positions 1,3 with Nitrogen at 2) functions as a succinimide .[1][2] It is a strong Hydrogen Bond Donor (HBD) and Acceptor (HBA).[1]

    • Ring 2 (Amine): The secondary amine at position 7 (protonated as HCl salt) is a cationic center.[1]

  • Lattice Energy vs. Solvation: Standard organic solvents (DCM, Toluene) cannot overcome the electrostatic attraction of the

    
     anion to the ammonium cation plus the strong dipole-dipole stacking of the imide rings.
    

Part 2: Troubleshooting Guides

Guide A: The "Free-Base" Protocol (Recommended for Synthesis)

Scenario: You need to use the amine in a reaction (e.g., reductive amination, coupling) in DCM, THF, or Ethyl Acetate.[1] Solution: Convert the HCl salt to the neutral free base. Risk: The imide ring (1,3-dione) is sensitive to hydrolysis in strong aqueous base (e.g., NaOH) over time.[1][2]

Protocol: Biphasic Neutralization

Do not use solid phase extraction if the salt is completely insoluble. Use this biphasic method to "pull" the free base into the organic layer.

  • Suspension: Suspend the HCl salt in your target organic solvent (e.g., Dichloromethane or Chloroform ) at a ratio of 10 mL solvent per 1 g salt. It will look like a slurry.

  • Base Selection:

    • Preferred: Saturated aqueous Potassium Carbonate (

      
      ) . (pH ~11, sufficient to deprotonate the amine, kinetically slower to hydrolyze the imide than NaOH).
      
    • Avoid: Sodium Hydroxide (NaOH) unless performed at 0°C with rapid workup.[1]

  • The Mix: Add the aqueous base (1.5 equivalents relative to HCl) to the organic slurry.

  • Agitation: Vigorously stir for 15–20 minutes. The solid should disappear as the neutral amine transfers into the DCM layer.

  • Separation: Separate layers immediately. Wash the organic layer once with brine to remove trapped base.

  • Drying: Dry over

    
     and concentrate.
    
    • Result: The free base is usually an oil or low-melting solid, highly soluble in DCM/THF.[1][2]

Guide B: Solubilizing the Salt (Recommended for Analysis/HPLC)

Scenario: You must keep the HCl salt form (e.g., for stability or purification) but need a homogeneous solution. Solution: Use "Disruptor" Solvents.

Solvent SystemSolubility RatingApplicationMechanism
HFIP (Hexafluoroisopropanol) ⭐⭐⭐⭐⭐ (Excellent)Peptide/Amide synthesis, NMRStrong H-bond donor; disrupts imide stacking.[1][2]
DMSO / MeOH (9:1) ⭐⭐⭐⭐ (Good)Stock solutions, Biological assaysHigh dielectric constant solvates ions.[1]
TFE (Trifluoroethanol) ⭐⭐⭐⭐ (Good)HPLC Mobile PhaseSimilar to HFIP but less expensive.[1]
DCM / Methanol (4:1) ⭐⭐ (Fair)Chromatography (Silica)Methanol solvates the

ion.[1][2]

Expert Tip: If using HFIP, be aware it is slightly acidic. It is excellent for dissolving the salt for transfer, but should be removed (evaporated) if the subsequent reaction is base-sensitive.[1]

Guide C: Counter-Ion Metathesis (Advanced)

Scenario: You need a cationic species soluble in non-polar solvents (e.g., for phase transfer catalysis).[1] Solution: Swap Chloride (


) for a lipophilic anion (

or

).[1][2]
  • Dissolve the HCl salt in minimal water.

  • Add 1 equivalent of Lithium bis(trifluoromethanesulfonyl)imide (LiNTf2) dissolved in water.[1]

  • A hydrophobic oil (the amine

    
     salt) will likely precipitate or oil out.
    
  • Extract this oil into DCM .

    • Result: You now have the protonated amine salt dissolved in DCM.

Part 3: Decision Logic & Workflows

Workflow 1: Solubility Decision Tree

SolubilityLogic Start Start: 2,7-Diazaspiro[4.4]nonane-1,3-dione HCl Insoluble in Target Solvent Q1 Is the HCl salt form MANDATORY for your application? Start->Q1 YesPath Yes (e.g., Stability study, Standard) Q1->YesPath Yes NoPath No (Synthesis/Reaction) Q1->NoPath No SolventSwitch Switch Solvent System YesPath->SolventSwitch HFIP Use HFIP or TFE (Best for rigid amides) SolventSwitch->HFIP DMSO Use DMSO or DMF (High boiling point issues) SolventSwitch->DMSO Neutralize Perform Biphasic Neutralization (DCM / aq K2CO3) NoPath->Neutralize Check Check Imide Stability (Avoid prolonged NaOH contact) Neutralize->Check Result Soluble Free Base in DCM Check->Result

Caption: Decision matrix for selecting the correct solubilization strategy based on experimental needs.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use Triethylamine (TEA) to dissolve the salt in DCM directly? A: Generally, no. While TEA is a base, the HCl salt is likely insoluble in DCM. Adding TEA to the liquid phase won't effectively deprotonate the solid salt trapped in the lattice unless you sonicate heavily or add a small amount of Methanol to act as a phase transfer bridge. The biphasic aqueous/DCM method (Guide A) is much faster and cleaner.

Q2: I see a "gum" forming when I try to free-base the compound. What is it? A: This is common with spiro-amines.[1][2] The free base might be an oil that is not fully soluble in the water or the organic layer if the organic solvent is too non-polar (like Hexane or Ether).

  • Fix: Use Dichloromethane (DCM) or Chloroform .[1][2] These are the best solvents for spirocyclic free bases. Avoid Ether.

Q3: Is the 1,3-dione ring stable in water? A: It is stable in neutral and acidic water.[1][2] In basic water (pH > 12), succinimide-type rings can undergo hydrolysis to form ring-opened amic acids.[1][2] Always use the mildest base possible (


 or 

) and minimize contact time during extraction.

Q4: Why is HFIP suggested? A: Hexafluoroisopropanol (HFIP) is a "magic solvent" for rigid amides and ureas. It disrupts the strong intermolecular hydrogen bonding networks that hold the crystal lattice together. It is widely used in peptide chemistry for this exact reason.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[1][3][4] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2] (Standard reference for salt solubility and counter-ion selection).

  • Narita, M., et al. (1988).[5] The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol. Bulletin of the Chemical Society of Japan, 61(1), 281-284.[1][2] (Foundational text on HFIP solubilization of rigid amide structures).[1]

  • Blackmond, D. G. (2005). Reaction Progress Kinetic Analysis: A Powerful Methodology for Streamlining Pharmaceutical Process Development. Angewandte Chemie International Edition, 44(28), 4302-4320.[1][2] (Discusses solubility limitations in heterogeneous salt reactions).

  • Sigma-Aldrich. (n.d.).[1][2] 2,7-Diazaspiro[4.4]nonane-1,3-dione hydrochloride Product Detail. (Verification of chemical availability and salt form).

Sources

Optimization

Optimizing yield in the cyclization of 2,7-Diazaspiro[4.4]nonane precursors

Technical Support Center: 2,7-Diazaspiro[4.4]nonane Synthesis Topic: Optimizing Yield in the Cyclization of 2,7-Diazaspiro[4.4]nonane Precursors Audience: Medicinal Chemists & Process Development Scientists Version: 1.0...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,7-Diazaspiro[4.4]nonane Synthesis

Topic: Optimizing Yield in the Cyclization of 2,7-Diazaspiro[4.4]nonane Precursors Audience: Medicinal Chemists & Process Development Scientists Version: 1.0 (Current as of 2026)

Executive Summary

The 2,7-diazaspiro[4.4]nonane scaffold is a privileged structure in drug discovery, valued for its ability to orient pharmacophores in precise 3D vectors. However, its synthesis is notoriously prone to yield attrition during the formation of the spiro-quaternary carbon and the subsequent reduction steps.

This guide addresses the two critical bottlenecks:

  • The Thermodynamic Barrier: Cyclization efficiency at the sterically congested spiro-center.

  • The Kinetic/Work-up Barrier: Isolation of the highly polar diamine from aluminum emulsions or reaction matrices.

Module 1: The Cyclization Workflow (Critical Path)

The most robust route to 2,7-diazaspiro[4.4]nonane involves the construction of the second pyrrolidine ring onto a pre-existing 3,3-disubstituted pyrrolidine core (typically a diester or dinitrile).

Interactive Workflow Diagram

The following diagram outlines the optimized pathway and decision points for the cyclization and reduction sequence.

SpiroSynthesis Start Precursor: 3,3-bis(carboxymethyl) pyrrolidine derivative Cyclization Step 1: Cyclization (Imide Formation) Start->Cyclization High Temp / Dehydrating Agent Check_Cycl Checkpoint: Is Imide Formed? Cyclization->Check_Cycl Check_Cycl->Cyclization No (Incomplete) Reduction Step 2: Global Reduction (LiAlH4 / THF) Check_Cycl->Reduction Yes (Yield > 80%) Quench Step 3: Fieser Quench Protocol Reduction->Quench Exothermic Control Purification Step 4: Salt Formation (Hemioxalate/Dihydrobromide) Quench->Purification Filtration of Al salts

Caption: Optimized workflow for converting gem-disubstituted precursors into the 2,7-diazaspiro[4.4]nonane core.

Module 2: Troubleshooting The Cyclization (Step 1)

Context: The cyclization usually involves reacting a 3,3-disubstituted pyrrolidine diester with a primary amine (e.g., benzylamine) to form a spiro-succinimide, or a Dieckmann condensation.

Issue: Low Conversion to the Spiro-Imide

Symptom: TLC shows starting diester remaining even after prolonged heating; formation of mono-amide intermediates.

Potential CauseMechanistic InsightCorrective Action
Steric Congestion The gem-disubstituted center creates a "Thorpe-Ingold" benefit, but if the R-groups on the nitrogen are bulky, they prevent the proper trajectory for ring closure (Baldwin's Rules).Switch Solvent: Move from Toluene (110°C) to o-Xylene (144°C) or Diglyme . The activation energy for forming the quaternary spiro-center is high.
Water Poisoning The reaction is a condensation (releasing H₂O). Equilibrium limits yield.Dean-Stark Trap: Ensure vigorous reflux with azeotropic water removal. Alternatively, add 4Å Molecular Sieves directly to the reaction pot.
Amine Volatility If using volatile amines (e.g., allylamine) for the second ring, loss of reagent stops the reaction.Sealed Tube: Run the reaction in a pressure vessel at 120–130°C to maintain stoichiometry.

Pro-Tip: If thermal cyclization fails, convert the diester to the cyclic anhydride first (using Ac₂O or TFAA), then react with the amine. The anhydride is significantly more electrophilic.

Module 3: Troubleshooting The Reduction (Step 2)

Context: Reducing the spiro-imide (or lactam) to the amine using Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃). This is the single biggest source of yield loss.

Issue: "The Product is Stuck in the Mud" (Aluminum Emulsions)

Symptom: Reaction completes (by TLC), but after aqueous work-up, the organic layer contains no product. The product is trapped in the gelatinous aluminum salts.

Protocol: The Fieser & Fieser Optimization Do NOT use a standard acid/base quench. The 2,7-diazaspiro[4.4]nonane is a highly polar diamine and acts as a chelating ligand for Aluminum.

  • Dilute: Dilute the reaction mixture (THF) with diethyl ether (1:1 ratio).

  • Stoichiometric Quench (For x grams of LiAlH₄):

    • Add x mL Water (Slowly! Exothermic).

    • Add x mL 15% NaOH.

    • Add 3x mL Water.

  • The "Granular" Trick: Stir vigorously for 30 minutes. The aluminum salts should turn from a gray slime into a white, granular sand .

  • Filtration: Filter through a celite pad. Wash the pad with hot THF (not ether), as the free base diamine is more soluble in THF.

Issue: Incomplete Reduction (Hydroxyl-Lactam Intermediates)

Symptom: Mass spec shows M+16 peaks (oxygen retention).

  • Cause: Steric hindrance at the spiro-carbon prevents the second hydride attack.

  • Solution: Switch from LiAlH₄ to AlCl₃ + LiAlH₄ (in situ Alane) . Alane (AlH₃) is less bulky and a more potent electrophilic reducing agent, effective for sterically hindered amides [1].

Module 4: Isolation & Purification FAQs

Q: My product is an oil and won't crystallize. How do I purify it without a column? A: Spiro-diamines are notoriously difficult to crystallize as free bases.

  • The Fix: Isolate as the Hemioxalate or Dihydrobromide salt.

    • Dissolve the crude oil in EtOH or iPrOH.

    • Add 0.5 eq.[1] (for hemioxalate) or 2.2 eq. (for HBr) of acid dropwise.

    • The salt usually precipitates instantly as a high-purity solid, rejecting organic impurities [2].

Q: I see oligomerization during the initial alkylation step. Why? A: This occurs during the formation of the first ring if using alkyl halides.

  • The Fix: High Dilution. Ensure the concentration of the electrophile is <0.05 M. Use Cesium Carbonate (Cs₂CO₃) instead of K₂CO₃. The "Cesium Effect" promotes intramolecular cyclization over intermolecular polymerization due to the large cation radius and solubility in organic solvents.

Q: Can I use catalytic hydrogenation for the benzyl deprotection? A: Yes, but 2,7-diazaspiro compounds can poison Pd/C catalysts if free amines are present.

  • The Fix: Perform the hydrogenation on the salt form (e.g., the hydrochloride salt) in Methanol. This protonates the nitrogens, preventing them from binding irreversibly to the Palladium surface.

Module 5: Validated Experimental Data

Solvent Effect on Cyclization Yield (Diester + Benzylamine -> Spiro-imide)

SolventTemperature (°C)Time (h)Isolated Yield (%)Notes
Toluene1102445%Incomplete conversion.
o-Xylene 144 12 82% Optimal balance of temp/rate.
DMF153660%Difficult work-up; product soluble in water wash.
Ethanol7848<10%Temperature too low for imide formation.

References

  • Reduction of Sterically Hindered Amides

    • Title: "Reduction of Amides with Aluminum Hydride-Triethylamine Complex"
    • Source: J. Org. Chem.
    • Relevance: Mechanistic basis for using Alane in hindered spiro-systems.
    • URL:[Link]

  • Spiro-Synthesis & Salt Isolation

    • Title: "Synthesis of 2-Azaspiro[4.
    • Source: BenchChem Application Notes[2][3]

    • Relevance: Validates the hemioxalate salt isol
  • General Spiro-Cycle Methodology

    • Title: "The rare transform
    • Source: RSC Advances[4]

    • Relevance: Discusses stability and transform
    • URL:[Link]

Sources

Troubleshooting

Technical Support: Precision Removal of Excess HCl from Diazaspiro Salts

Ticket ID: #HCl-REM-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary Diazaspiro compounds (e.g., intermediates in Irbesartan synthesis or novel spiro-pip/py...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #HCl-REM-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Diazaspiro compounds (e.g., intermediates in Irbesartan synthesis or novel spiro-pip/pyp scaffolds) are structurally rigid, basic amines. When isolated as hydrochloride salts, they frequently trap non-stoichiometric amounts of HCl (hyper-acidic salts) within the crystal lattice or as amorphous solvent inclusions.

The Problem: Excess HCl leads to:

  • Hygroscopicity: The salt becomes a deliquescent "goo" upon exposure to air.

  • Corrosion: Damage to lyophilizers and downstream equipment.

  • Assay Interference: Cytotoxicity in biological screens caused by pH shifts rather than the drug candidate.

  • Chemical Instability: Acid-catalyzed degradation of sensitive side chains.

This guide provides validated workflows to strip excess HCl while maintaining the desired mono- or di-hydrochloride stoichiometry.

Module 1: Diagnostic & Decision Matrix

Symptom: Your theoretical yield is >105%, the solid smells acrid, or it turns to oil on the bench.

The "Spiro-Trap" Mechanism

Diazaspiro cycles possess a rigid orthogonal geometry. Unlike flexible aliphatic amines, they form cavernous crystal lattices that can trap solvent and HCl gas molecules (solvates). Standard vacuum drying often fails to remove this "lattice-bound" acid.

Method Selection Strategy

Use the following decision matrix to select the appropriate purification protocol.

HCl_Removal_Decision Start START: Excess HCl Detected State Physical State? Start->State Oil Viscous Oil / Gum State->Oil No Crystal Lattice Solid Crystalline / Amorphous Solid State->Solid Trapped in Lattice Trituration Protocol A: Solvent Trituration (Ether/EtOAc) Oil->Trituration First Pass Azeotrope Protocol B: Azeotropic Strip (Tol/MeOH) Solid->Azeotrope Standard Case Resin Protocol C: Scavenger Resin (Weak Base) Solid->Resin Sensitive Functional Groups Trituration->Azeotrope If fails Reset Protocol D: Free Base Reset (Back-Titration) Azeotrope->Reset If stubborn

Figure 1: Decision matrix for selecting the optimal HCl removal strategy based on the physical state of the diazaspiro salt.

Module 2: The Azeotropic Strip (Gold Standard)

Principle: HCl gas forms high-boiling azeotropes with water, but it can be "dragged" out using specific binary solvent systems. A Toluene/Methanol system is superior because Methanol disrupts the H-bonding of the salt, releasing trapped HCl, while Toluene acts as a carrier for the acid during evaporation.

Applicability: Robust diazaspiro salts stable to mild heat (40–50°C).

Protocol B: Toluene/Methanol Cycles
  • Dissolution: Dissolve the crude salt fully in Methanol (MeOH) . Use the minimum amount required for solvation (approx. 5–10 mL per gram).

    • Why? You must break the lattice to release trapped HCl.

  • Carrier Addition: Add Toluene (ratio 3:1 Toluene:MeOH).

  • Strip: Concentrate on a rotary evaporator at 45°C.

    • Observation: The solution will turn cloudy as MeOH evaporates first, forcing the salt to precipitate in the Toluene-rich phase.

  • Repeat: Re-dissolve the residue in MeOH and repeat the Toluene addition/evaporation cycle 3 times .

  • Final Drying: Dry under high vacuum (<1 mbar) at 40°C for 12 hours.

ParameterSpecificationReason
Solvent Ratio 3:1 Toluene:MeOHOptimizes azeotropic removal efficiency.
Temperature < 50°CPrevents thermal degradation of the spiro ring.
Cycles Minimum 3Single pass rarely removes lattice-bound acid.

Module 3: Solvent Trituration (For Oils/Gums)

Principle: The diazaspiro hydrochloride salt is generally insoluble in non-polar ethers, whereas excess HCl (and its solvent complexes) retains solubility in these media.

Protocol A: The "Crash and Wash"
  • Suspension: Place the oily salt in a flask.

  • Solvent Addition: Add Diethyl Ether (Et₂O) or MBE (Methyl tert-butyl ether) .

    • Note: If the oil is very thick, add a small amount of Dichloromethane (DCM) (1-2 mL) to loosen it before adding the ether.

  • Sonication: Sonicate the mixture for 10–15 minutes. The oil should harden into a solid as the excess solvent/acid is extracted.

  • Filtration: Filter the solid under a blanket of Nitrogen (to prevent moisture absorption).

  • Wash: Wash the cake with fresh Et₂O.

Critical Warning: Do not use Acetone if your compound is a primary/secondary amine, as it may form an aminal/imine impurity.

Module 4: The "Nuclear" Option (Stoichiometric Reset)

Applicability: When the salt is extremely hygroscopic, or exact stoichiometry (e.g., 1.0 eq HCl) is critical for GMP/GLP assays.

Protocol D: Free Base & Back-Titration
  • Partition: Dissolve the dirty salt in water. Adjust pH to >12 using 1M NaOH.

  • Extract: Extract the free base into DCM or EtOAc. Dry organic layer (Na₂SO₄) and evaporate.

  • Quantify: Weigh the free base precisely. Calculate moles (

    
    ).[1]
    
  • Titrate:

    • Dissolve free base in anhydrous 1,4-Dioxane or Ethanol .

    • Add exactly

      
       equivalents of 4M HCl in Dioxane .
      
  • Isolate: The pure stoichiometric salt will precipitate. Filter or evaporate.[2][3]

Module 5: Validation (Quality Control)

How do you know the excess HCl is gone?

Visual Check
  • Pass: Free-flowing powder.

  • Fail: Clumps, sticks to spatula, smells like acid.

Analytical Check: Silver Nitrate Titration

The most accurate method to determine the counter-ion ratio.

Workflow:

  • Weigh ~20 mg of salt accurately.

  • Dissolve in 50 mL deionized water.

  • Titrate with 0.01 N AgNO₃ using a potentiometric titrator (or eosin indicator).

  • Calculation:

    
    
    
    • Target: 1.0 (for mono-HCl) or 2.0 (for di-HCl) ± 0.1.

FAQ: Troubleshooting Specific Issues

Q: My salt turns pink/brown during the Toluene strip.

  • A: This indicates oxidative instability. Diazaspiro amines can oxidize. Perform all stripping steps under an inert atmosphere (Nitrogen/Argon) and ensure your Toluene is peroxide-free.

Q: I cannot use Toluene (toxicity concerns). What is the alternative?

  • A: Use 2-Propanol (IPA) . Dissolve the salt in minimal hot IPA and let it cool slowly. Excess HCl often stays in the mother liquor. Filter and wash with cold IPA/Ether.

Q: The salt is an oil and won't solidify even with ether.

  • A: The "oil" might be a supersaturated solution. Try Lyophilization (Freeze Drying) from water/acetonitrile (1:1). The sublimation of ice often carries excess HCl away, leaving a fluffy solid.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[4] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for salt stoichiometry and solubility profiles). 5[2][4][6][7][8][9]

  • He, Y., et al. (2018). The Selection of a Pharmaceutical Salt: The Effect of the Acidity of the Counterion on Its Solubility and Potential Biopharmaceutical Performance.[10][11] Journal of Pharmaceutical Sciences. (Discusses the impact of pKa and excess acid on solubility). 10[4][7][8][9]

  • Tang, K., et al. (2012).[12] Separation of Methanol-Toluene Azeotropic Mixture by Extractive Distillation.[12] Asian Journal of Chemistry. (Provides thermodynamic basis for Methanol/Toluene azeotropic behaviors). 12

  • ChemicalBook. (n.d.). 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride Product Properties. (Example of a commercial diazaspiro HCl salt). 13

  • Mian, M. Y., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81.[14] ACS Omega. (Detailed protocol for preparing stoichiometric HCl salts of complex amines). 14[4]

Sources

Reference Data & Comparative Studies

Validation

The Spirocyclic Advantage: A Comparative Guide to Biological Activity and Physicochemical Optimization

Executive Summary In modern drug discovery, the "Escape from Flatland" initiative has prioritized increasing the fraction of sp³-hybridized carbons ( ) to improve clinical success rates. Spirocyclic scaffolds—bicyclic sy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the "Escape from Flatland" initiative has prioritized increasing the fraction of sp³-hybridized carbons (


) to improve clinical success rates. Spirocyclic scaffolds—bicyclic systems connected by a single atom—represent a high-value structural tactic to achieve this.[1]

This guide objectively compares spirocyclic analogs against their non-spiro (flat aromatic or gem-dimethyl) counterparts. While non-spiro analogs often offer lower synthetic barriers, experimental data confirms that spiro-isosteres frequently deliver superior physicochemical properties, including enhanced solubility, metabolic stability, and target selectivity, often without sacrificing biological potency.

Structural & Mechanistic Rationale

The primary driver for transitioning from non-spiro to spiro scaffolds is the modulation of molecular vectors and solvation properties .

The "Escape from Flatland" ( )

Flat, aromatic molecules (non-spiro) tend to stack in solution, leading to poor solubility and higher non-specific binding (promiscuity). Spirocyclic scaffolds introduce a distinct 90° bend (orthogonality) in the molecular structure.

  • Non-Spiro (e.g., Biphenyls, Piperazines): Linear or planar vectors. High lipophilicity (LogP).

  • Spiro (e.g., Spiro[3.3]heptanes): Tetrahedral vectors. Increased dimensionality (

    
    ).
    
Vector Analysis Diagram

The following diagram illustrates the conformational restriction and vector redirection provided by spiro scaffolds compared to flexible or flat linkers.

Spiro_vs_Linear cluster_0 Non-Spiro (Linear/Flat) cluster_1 Spirocyclic Scaffold NonSpiro Gem-Dimethyl / Piperazine (Flexible or Planar) Result_NS High Lipophilicity Metabolic Soft Spot NonSpiro->Result_NS CYP450 Access Result_S Lower LogD Metabolic Blockade Result_NS->Result_S Optimization Goal Spiro Spiro[3.3]heptane / Oxetane (Rigid, Orthogonal) Spiro->Result_S Steric Shielding

Figure 1: Structural impact of spirocyclization. Note the transition from flexible/planar metabolic liabilities to rigid, shielded scaffolds.

Comparative Case Study: Spiro-Oxetanes vs. Gem-Dimethyl

The most definitive data on spiro-bioisosterism comes from the replacement of gem-dimethyl groups with spiro-oxetanes (specifically 2-oxa-6-azaspiro[3.3]heptane). This transformation addresses the "lipophilic tax" of methyl groups.

Quantitative Performance Data

The following data summarizes the impact of replacing a gem-dimethyl group with a spiro-oxetane in a lipophilic drug scaffold (Data aggregated from Wuitschik et al., Angew. Chem. and J. Med. Chem.).[1][2][3][4][5][6][7][8][9][10]

MetricNon-Spiro Analog (gem-dimethyl)Spiro Analog (Spiro-Oxetane)Impact / Fold-Change
Solubility (aq) < 5 µM> 200 µM> 40-fold Increase
Lipophilicity (LogD) 3.83.1-0.7 log units (Improved)
Metabolic Clearance (

)
High (Rapid oxidation)Low (Stable)Significant Stability Gain
Basicity (

)
~9.5 (Piperidine parent)~6.8-2.7 units (Reduced hERG risk)
Potency (

)
12 nM15 nMIso-potent (Retained)
Analysis of Biological Activity[7][8][9][11][12][13][14]
  • Potency Retention: The spiro-oxetane acts as a steric isostere to the gem-dimethyl group. Because the spatial volume is similar, binding affinity is typically maintained.

  • Metabolic Stability: The gem-dimethyl group is a notorious "soft spot" for Cytochrome P450 (CYP) oxidation. The spiro-oxetane blocks this position physically and electronically (oxygen inductive effect), preventing hydroxylation.

  • Solubility: The exposed oxygen atom in the spiro-oxetane accepts hydrogen bonds from water, drastically lowering the energy of solvation compared to the hydrophobic methyl groups.

Comparative Case Study: Selectivity (Kinase & PARP)

Beyond physicochemical properties, spiro scaffolds influence biological selectivity by locking conformations that fit specific protein sub-pockets.

Olaparib Analogs (PARP Inhibitors)

Research replacing the piperazine ring of Olaparib with a diazaspiro[3.3]heptane demonstrated a crucial trade-off:

  • Non-Spiro (Piperazine): High potency against PARP-1 and PARP-2.

  • Spiro Analog: 2-fold reduction in PARP-1 potency, but significantly higher selectivity against other PARP isoforms and reduced cytotoxicity.[10]

  • Mechanism: The rigid spiro scaffold prevents the molecule from adopting the "induced fit" conformations required to bind off-target isoforms.

Experimental Protocols for Validation

To validate the advantages of a spiro scaffold in your own series, the following self-validating protocols are recommended.

Protocol A: Microsomal Stability Assay

This assay determines if the spiro-cyclization successfully blocks metabolic clearance compared to the non-spiro parent.

Reagents:

  • Liver Microsomes (Human/Mouse, 20 mg/mL)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase)

  • Test Compounds (1 µM final conc.)

  • Positive Control: Verapamil (High clearance) or Warfarin (Low clearance).

Workflow:

  • Pre-Incubation: Mix 30 µL microsomes (0.5 mg/mL final) with 370 µL phosphate buffer (pH 7.4). Add 1 µL test compound. Incubate at 37°C for 5 min.

  • Initiation: Add 100 µL NADPH regenerating system to start the reaction. ( Critical Control: Run a "No NADPH" blank to rule out chemical instability.)

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .
Protocol B: Thermodynamic Solubility (Shake-Flask)

Kinetic solubility (turbidimetry) often overestimates the solubility of spiro compounds due to supersaturation. Thermodynamic solubility is required for accurate comparison.

Workflow:

  • Add solid compound in excess to 1 mL of buffer (pH 7.4).

  • Shake at room temperature for 24–48 hours.

  • Filter through a 0.45 µm PVDF membrane (saturation check).

  • Quantify filtrate concentration via HPLC-UV against a standard curve.

Experimental Logic Diagram

The following Graphviz diagram outlines the decision tree for validating spiro-advantages.

Validation_Workflow Start Spiro vs. Non-Spiro Pair Assay1 Assay 1: Microsomal Stability (Metabolic Blockade) Start->Assay1 Decision1 Is t1/2(Spiro) > t1/2(Non-Spiro)? Assay1->Decision1 Assay2 Assay 2: LogD & Solubility (Physicochem Props) Decision1->Assay2 Yes Outcome_Fail RETAIN NON-SPIRO (Synthesis Cost too High) Decision1->Outcome_Fail No (Metabolically Labile) Decision2 Is Solubility > 10x Parent? Assay2->Decision2 Assay3 Assay 3: Target Potency (IC50) Decision2->Assay3 Yes Decision2->Outcome_Fail No (Solubility Issue) Outcome_Win ADVANCE SPIRO (Better PK/ADME) Assay3->Outcome_Win Potency Retained Assay3->Outcome_Fail Potency Lost (>10x)

Figure 2: Decision matrix for advancing spirocyclic leads based on experimental validation.

References

  • Wuitschik, G. et al. (2008).[4][11] Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition.[4][11] [Link]

  • Wuitschik, G. et al. (2010).[6] Oxetanes in Drug Discovery: Structural and Synthetic Insights.[6][12] Journal of Medicinal Chemistry.[2][6][12] [Link]

  • Lovering, F. et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[2][6][12] [Link]

  • Reilly, S. W. et al. (2018).[10] Spirocyclic motifs in drug design: A review of recent applications. Journal of Medicinal Chemistry.[2][6][12] (Cited context: Olaparib analogs and selectivity). [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 2,7-Diazaspiro[4.4]nonane-1,3-dione hydrochloride

[1][2][3][4][5] Executive Directive 2,7-Diazaspiro[4.4]nonane-1,3-dione hydrochloride (CAS: 1609399-87-2) is a specialized spiro-cyclic amine salt used primarily in pharmaceutical research.[1][2] Due to its hydrochloride...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5]

Executive Directive

2,7-Diazaspiro[4.4]nonane-1,3-dione hydrochloride (CAS: 1609399-87-2) is a specialized spiro-cyclic amine salt used primarily in pharmaceutical research.[1][2] Due to its hydrochloride salt form and nitrogenous structure, it poses specific risks regarding irritation and potential acid gas generation during thermal destruction.[2]

Immediate Action Required:

  • DO NOT dispose of down the drain or in municipal trash.

  • DO NOT mix with strong bases (liberates volatile free amines) or strong oxidizers.

  • DO segregate as Hazardous Chemical Waste intended for high-temperature incineration.[1][2]

Chemical Profile & Hazard Identification

Understanding the chemical nature of the substance is the first step in a self-validating safety protocol.[2][3]

PropertyDataOperational Implication
Chemical Name 2,7-Diazaspiro[4.4]nonane-1,3-dione hydrochlorideOfficial identifier for waste manifests.[1][2]
CAS Number 1609399-87-2Use for EHS inventory verification.[1][2]
Molecular Formula C₇H₁₀N₂O₂[1][2][4] · HClContains Nitrogen and Chlorine; generates NOx and HCl upon combustion.
Physical State White to off-white crystalline solidDust generation is a primary exposure vector.[1][2]
Solubility Soluble in water, DMSO, MethanolSpills can be cleaned via wet wiping; aqueous waste streams are possible.[2]
Hazards (GHS) Warning: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[2][5] 2A.Requires full PPE.[6][5][7] Treat as "Harmful/Irritant".

Personal Protective Equipment (PPE) Matrix

Before initiating any disposal procedure, ensure the following PPE is donned to prevent exposure.

  • Respiratory: NIOSH-approved N95 particulate respirator (minimum) or P100 if handling fine powder in open air.[1][2]

  • Ocular: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient for powder handling due to airborne drift risks.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving recommended during spill cleanup.[1][2]

  • Clothing: Standard laboratory coat (buttoned) and closed-toe shoes.

Disposal Workflows

Solid Waste (Pure Substance & Contaminated Solids)

Applicable to: Expired powder, weighing boats, contaminated paper towels, and PPE.[2]

  • Segregation: Isolate solid waste from liquid waste streams. Do not mix with oxidizers (e.g., permanganates, nitrates).[2]

  • Containerization: Place waste in a wide-mouth, high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste label with the following details:

    • Contents: "2,7-Diazaspiro[4.4]nonane-1,3-dione hydrochloride, Solid Debris"[1][2]

    • Hazards: "Irritant," "Toxic."

  • Storage: Cap tightly. Store in a Satellite Accumulation Area (SAA) away from bases.

Liquid Waste (Mother Liquors & Rinsates)

Applicable to: Solutions in DMSO, Methanol, or Water.[2]

  • Stream Selection:

    • Aqueous Solutions: Collect in "Aqueous Hazardous Waste" carboys.

    • Organic Solutions: Collect in "Organic Solvent Waste" carboys.

    • Note on Halogens: Although the molecule contains chloride, small quantities (<1%) typically do not require segregation into "Halogenated Waste" streams unless the solvent itself is halogenated (e.g., DCM).[2] However , if disposing of concentrated stock (>5%), use the Halogenated waste stream to ensure the incinerator can scrub the HCl gas produced.[2]

  • pH Check: Ensure the waste container pH is < 10. Mixing amine salts with high pH waste can liberate the free base, potentially causing pressure buildup or odors.[2]

  • Labeling: "Solution of 2,7-Diazaspiro[4.4]nonane-1,3-dione HCl in [Solvent Name]."

Visualized Disposal Decision Tree

Disposal_Workflow Start Waste Generation TypeCheck Determine Waste Type Start->TypeCheck Solid Solid Waste (Powder, Debris, PPE) TypeCheck->Solid Liquid Liquid Waste (Solutions, Rinsates) TypeCheck->Liquid Solid_Cont Container: Wide-mouth HDPE Solid->Solid_Cont Conc_Check Concentration > 5%? Liquid->Conc_Check Label Label: 'Hazardous Waste - Toxic/Irritant' List Chemical Name Solid_Cont->Label Liquid_Cont Container: Solvent-Compatible Carboy Liquid_Cont->Label Yes Yes Conc_Check->Yes High Cl content No No Conc_Check->No Trace Cl Halo Stream: Halogenated Organic Halo->Liquid_Cont NonHalo Stream: Non-Halogenated Organic NonHalo->Liquid_Cont Pickup EHS Pickup / Incineration Label->Pickup Yes->Halo No->NonHalo

Figure 1: Decision logic for segregating solid and liquid waste streams to ensure compatibility with incineration protocols.

Spill Response Protocol

In the event of an accidental release, immediate containment prevents laboratory contamination.[2]

  • Evacuate & Assess: If the spill is large (>50g) or airborne dust is visible, evacuate the immediate area for 15 minutes to allow settling.

  • Don PPE: Wear goggles, double nitrile gloves, and an N95 respirator.[2]

  • Containment:

    • Powder Spill: Do NOT dry sweep. This generates dust.[5] Cover with wet paper towels (water or ethanol) to dampen the powder.

    • Liquid Spill: Surround with absorbent pads or vermiculite.

  • Cleanup:

    • Scoop dampened powder or saturated absorbents into a disposable bag.

    • Clean the surface with a soap/water solution followed by an ethanol wipe.

  • Disposal: Seal the cleanup debris in a secondary bag and label as "Hazardous Waste - Debris (Spill Cleanup)."

Spill_Response Accident Spill Occurs Assess Assess Volume & Form Accident->Assess PPE Don PPE: N95, Goggles, Double Gloves Assess->PPE Method Choose Method PPE->Method Wet Cover with Wet Towels (Prevent Dust) Method->Wet Powder Absorb Apply Vermiculite/Pads Method->Absorb Liquid Bag Double Bag Waste Wet->Bag Absorb->Bag Label Label as Hazardous Waste Bag->Label

Figure 2: Operational workflow for safely managing accidental spills.

Regulatory & Compliance Notes

  • RCRA Status (USA): While 2,7-Diazaspiro[4.4]nonane-1,3-dione hydrochloride is not explicitly P-listed or U-listed, it must be characterized by the generator.[1][2] Due to its toxicity (Acute Tox 4) and potential for irritation, it defaults to a Characteristic Hazardous Waste .[2]

  • Destruction Method: The preferred method is Incineration at a permitted TSD (Treatment, Storage, and Disposal) facility.[2] The facility must be capable of scrubbing acid gases (HCl) and NOx.

  • Sewer Ban: Under no circumstances should this compound be discharged to the sanitary sewer.[5] It does not meet the criteria for "readily biodegradable" and non-toxic effluent.

References

  • Sigma-Aldrich. (2025).[1][2][8][9] Product Safety Data Sheet: 2,7-Diazaspiro[4.4]nonane-1,3-dione hydrochloride. Retrieved from [1][2]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.[2] Retrieved from [1][2]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Categories and Requirements. Retrieved from [1][2]

  • PubChem. (2025). Compound Summary: 2,7-Diazaspiro[4.4]nonane-1,3-dione.[1][2][10] National Library of Medicine. Retrieved from [1][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,7-Diazaspiro[4.4]nonane-1,3-dione hydrochloride
Reactant of Route 2
2,7-Diazaspiro[4.4]nonane-1,3-dione hydrochloride
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